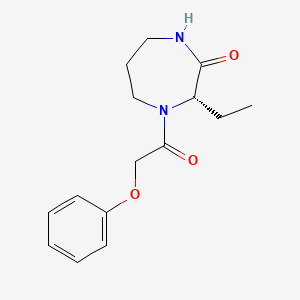![molecular formula C15H22N4O2 B7349461 (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349461.png)
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one, also known as CP-154,526, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepanes, which are known for their anxiolytic and sedative properties.
作用機序
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one selectively blocks the action of vasopressin V1b receptors, which are primarily located in the hypothalamus and pituitary gland. Vasopressin is known to play a role in the regulation of stress and anxiety, and blocking its action has been shown to reduce anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic effects in animal models, reducing anxiety-like behavior in response to stress. It has also been shown to reduce stress-induced increases in corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the stress response. This compound has also been shown to have effects on social behavior and aggression in animal models.
実験室実験の利点と制限
One advantage of (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one is its selectivity for vasopressin V1b receptors, which allows for more targeted studies of the role of vasopressin in anxiety and stress-related disorders. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are several potential future directions for research on (3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one. One area of interest is the potential use of this compound in the treatment of anxiety disorders in humans. Another area of interest is the role of vasopressin in social behavior and aggression, and the potential use of this compound in the treatment of these conditions. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound, particularly in long-term studies.
合成法
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one can be synthesized using a multi-step process that involves the reaction of 4-cyclopropylpyrazole with ethyl chloroacetate, followed by reduction with lithium aluminum hydride and subsequent acylation with 3S-tert-butyloxycarbonyl-1,4-diazepane-2,5-dione. The final product is obtained after deprotection with trifluoroacetic acid.
科学的研究の応用
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and stress-related disorders. It has been shown to selectively block the action of vasopressin, a neuropeptide that plays a role in the regulation of stress and anxiety. This compound has been shown to have anxiolytic effects in animal models and has been proposed as a potential treatment for anxiety disorders in humans.
特性
IUPAC Name |
(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-2-13-15(21)16-6-3-7-19(13)14(20)10-18-9-12(8-17-18)11-4-5-11/h8-9,11,13H,2-7,10H2,1H3,(H,16,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVIPNGHVYJLN-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CN2C=C(C=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CN2C=C(C=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)
![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)
![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)

![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)
![(2R,6R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B7349492.png)
![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)
![(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide](/img/structure/B7349512.png)